tert-Butyl 3,5-diaminopiperidine-1-carboxylate

Antibacterial translation inhibitors Aminoglycoside mimetics Ribosomal decoding site

Select tert-butyl 3,5-diaminopiperidine-1-carboxylate (CAS 2169565-52-8; racemic; also available as enantiopure (3R,5S)-isomer CAS 1487316-54-0) as the exclusive Boc-protected cis-3,5-diaminopiperidine (DAP) scaffold. The cis-1,3-diamine geometry precisely recapitulates the hydrogen-bonding pattern of 2-deoxystreptamine (2-DOS), required for ribosomal decoding-site recognition and RNA loop binding—differentiation the 3,4-isomer cannot provide [local evidence]. Boc protection enables TFA-mediated deprotection orthogonal to Cbz/Fmoc, critical for multi-step sequences involving reduction-sensitive functionalities. Proven to yield DAPT antibacterials with MIC 1–2 μg/mL against E. coli and Ni(II) complexes with log β₂ = 21.2. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, LC-MS).

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
Cat. No. B12435175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,5-diaminopiperidine-1-carboxylate
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)N)N
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3
InChIKeyAURXMZJBWLDTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-diaminopiperidine-1-carboxylate – A Protected cis-3,5-Diaminopiperidine Scaffold for RNA-Targeted Drug Discovery and Coordination Chemistry


tert-Butyl 3,5-diaminopiperidine-1-carboxylate (CAS 2169565-52-8; racemic form; also available as the enantiopure (3R,5S)-isomer CAS 1487316-54-0) is a Boc-protected cis-3,5-diaminopiperidine building block (MW 215.29 g/mol, formula C₁₀H₂₁N₃O₂) [1]. The piperidine ring bears two primary amine groups at the 3- and 5-positions in a cis configuration, while the ring nitrogen is protected as a tert-butyl carbamate. This substitution pattern constitutes the 3,5-diaminopiperidine (DAP) heterocycle—a validated structural mimetic of 2-deoxystreptamine (2-DOS), the conserved RNA-recognition pharmacophore of aminoglycoside antibiotics [2]. The Boc group enables orthogonal protection during multi-step syntheses and can be removed under mild acidic conditions (e.g., TFA) without affecting other carbamate protecting groups such as Cbz [3]. The compound is supplied commercially at ≥98% purity (NLT specification) and is employed as a key intermediate in the synthesis of antibacterial translation inhibitors, RNA-binding ligands, and facially coordinating triamine metal complexes .

Why tert-Butyl 3,5-Diaminopiperidine-1-Carboxylate Cannot Be Replaced by the 3,4-Isomer, the Cbz Analog, or Unprotected Diaminopiperidines


Although tert-butyl 3,5-diaminopiperidine-1-carboxylate shares the same molecular formula (C₁₀H₂₁N₃O₂, MW 215.29) with its closest positional isomer cis-1-Boc-3,4-diaminopiperidine (CAS 480450-36-0), the two are not functionally interchangeable. The cis-1,3-diamine motif of the 3,5-isomer precisely recapitulates the hydrogen-bonding geometry of 2-deoxystreptamine required for RNA decoding-site recognition, a feature that the 3,4-diamine substitution cannot replicate [1]. The Boc protecting group further distinguishes this compound from the benzyl carbamate (Cbz) analog — benzyl 3,5-diaminopiperidine-1-carboxylate (CAS 1703052-15-6) — by enabling acid-mediated deprotection orthogonal to hydrogenolytic Cbz removal, which is critical when synthetic sequences involve reduction-sensitive functionalities [2]. Finally, the unprotected cis-3,5-diaminopiperidine (dapi) lacks the selective N1-protection needed for sequential functionalization; direct use of dapi leads to competing reactions at all three nitrogen centers, compromising both yield and regioselectivity [3]. The quantitative evidence below demonstrates exactly where the Boc-protected 3,5-diaminopiperidine scaffold provides measurable differentiation that impacts scientific selection and procurement decisions.

Quantitative Differentiation Guide for tert-Butyl 3,5-Diaminopiperidine-1-Carboxylate Versus Closest Analogs


Antibacterial MIC of DAP-Derived DAPT Compounds Benchmarked Against Gentamicin in Multiple Bacterial Strains

The 3,5-diaminopiperidine (DAP) scaffold — the deprotected core of tert-butyl 3,5-diaminopiperidine-1-carboxylate — when elaborated into 3,5-diamino-piperidinyl triazine (DAPT) antibacterials, delivers minimum inhibitory concentrations (MICs) comparable to gentamicin against clinically relevant pathogens [1]. In head-to-head testing, DAPT compound 1a showed an MIC of 2 μg/mL against E. coli ATCC 25922 and 1b gave 1 μg/mL against the same strain, compared to gentamicin at <0.5 μg/mL [1]. Against 53 clinical isolates of Pseudomonas aeruginosa, the MIC90 of a lead DAPT compound was 8 μg/mL, outperforming seven reference antibiotics including amikacin, imipenem, ciprofloxacin, ceftazidime, and tazobactam/piperacillin, which all exhibited higher MIC90 values [2]. In vivo, an advanced DAPT compound demonstrated an ED₅₀ of 2.4 mg/kg (i.v., single dose) in a mouse E. coli systemic infection model [1]. Importantly, the cis-1,3-diamine geometry of DAP is essential for this activity: replacement with a trans configuration or shifting to a 3,4-diamine substitution abolishes antibacterial activity (IC₅₀ > 1000 μM in coupled transcription-translation assay) [3].

Antibacterial translation inhibitors Aminoglycoside mimetics Ribosomal decoding site

Ni(II) Bis-Complex Stability Constant (log β₂ = 21.2) Demonstrates Superior Facial Coordination by cis-3,5-Diaminopiperidine Ligands

The free base cis-3,5-diaminopiperidine (dapi), obtained upon Boc deprotection of tert-butyl 3,5-diaminopiperidine-1-carboxylate, acts as a rigid, facially coordinating triamine ligand. Potentiometric titration data demonstrate that dapi forms bis complexes with divalent metal cations exhibiting exceptionally high thermodynamic stability [1]. The Ni(II) bis complex [Ni(dapi)₂]²⁺ displays a cumulative stability constant log β₂ = 21.2 (β₂ = [M(dapi)₂][M]⁻¹[dapi]⁻², 25°C, μ = 0.1 mol·dm⁻³, aqueous solution) [1]. This ranks among the highest reported stabilities for neutral triamine ligands and is attributed to the pre-organized cis-1,3-diamine geometry that enforces facial coordination without chelate ring strain [2]. In contrast, the 1,2-diamine analogs (e.g., ethylenediamine-type ligands) form smaller 5-membered chelate rings with different stability profiles, and the 3,4-diaminopiperidine isomer cannot adopt the facial coordination mode required for octahedral bis-complex formation [3]. Cyclic voltammetry further established quasi-reversible formation of [Ni(dapi)₂]³⁺ with a redox potential of 0.91 V versus NHE [1].

Coordination chemistry Triamine ligands Metal complex stability

Orthogonal Deprotection: Boc vs. Cbz on the 3,5-Diaminopiperidine Scaffold Enables Selective Sequential Functionalization

The Boc protecting group on tert-butyl 3,5-diaminopiperidine-1-carboxylate provides well-established orthogonal deprotection selectivity relative to the Cbz-protected analog benzyl 3,5-diaminopiperidine-1-carboxylate (CAS 1703052-15-6, MW 249.31) [1]. Boc removal proceeds quantitatively under acidic conditions (TFA/DCM, room temperature) without affecting a Cbz group, while Cbz removal by catalytic hydrogenolysis (H₂, Pd/C) leaves Boc intact [2]. This orthogonality is leveraged when one amine requires selective exposure for further elaboration while the other remains protected during multi-step syntheses [3]. In contrast, the Cbz analog requires hydrogenolytic deprotection conditions that are incompatible with many functional groups (alkenes, nitro groups, certain heterocycles); the Boc analog avoids this limitation entirely [2]. Additionally, the Boc-protected compound has a lower molecular weight (215.29 vs 249.31 g/mol) and higher atom economy than its Cbz counterpart, facilitating purification and characterization of downstream intermediates [1]. Warehouse-stated purity for the tert-butyl 3,5-diaminopiperidine-1-carboxylate is NLT 98%, with certificates of analysis including NMR, HPLC, and LC-MS documentation available from multiple suppliers .

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Physicochemical Property Differentiation: Computed LogP and TPSA of the 3,5-Isomer vs. the 3,4-Isomer

Despite their identical molecular formula (C₁₀H₂₁N₃O₂) and molecular weight (215.29 g/mol), the 3,5-diaminopiperidine and 3,4-diaminopiperidine Boc-protected isomers exhibit measurably different computed physicochemical properties that influence chromatographic behavior, solubility, and membrane partitioning [1]. For the (3R,5S)-3,5-isomer (CAS 1487316-54-0), the topological polar surface area (TPSA) is computed as 81.6 Ų with XLogP = -0.5 [2]. For the (3R,4S)-3,4-isomer (CAS 480450-36-0), the TPSA is 81.6 Ų with XLogP3 also reported as -0.5, indicating similar overall polarity . However, the predicted pKa values diverge: the 3,4-isomer shows a predicted pKa of 9.96 ± 0.40 for the exocyclic amines , while the 3,5-isomer exhibits a slightly lower amine pKa, reflecting the different electronic environment imposed by the 1,3- vs. 1,2-relationship of the amine groups relative to the ring nitrogen [3]. The boiling point (predicted) of the 3,4-isomer is 310.6 ± 42.0°C ; corresponding data for the 3,5-isomer from the same predictive model (ACD/Labs) is 310.6 ± 42.0°C as well , indicating similar volatility. The key operational differentiation lies not in bulk physicochemical parameters but in the spatial orientation of the amine groups, which dictates molecular recognition — a factor that cannot be captured by computed LogP or TPSA alone but is evidenced by the biological and coordination chemistry data presented above.

Lipophilicity Polar surface area Physicochemical profiling

Serum-Shifted Antibacterial Activity: DAPT Compounds Show 16-Fold MIC Improvement in the Presence of Serum Proteins

A distinctive pharmacological feature of the 3,5-diaminopiperidine-derived DAPT antibacterials is their paradoxical gain of potency in the presence of serum. Zhou et al. (2008) demonstrated that a lead DAPT compound exhibited a titratable, 16-fold reduction in MIC against E. coli when tested in the presence of serum proteins, a behavior opposite to the serum protein binding penalty observed with most antibiotics [1]. This synergistic serum effect reached a peak reduction in MIC of 16-fold and was modulable by specific core and tailpiece substitutions on the DAP scaffold [2]. In contrast, conventional aminoglycosides such as gentamicin typically suffer from reduced activity in serum due to protein binding [3]. This property is a direct consequence of the DAP pharmacophore's unique interaction with the ribosomal decoding site, which is not shared by other diaminopiperidine substitution patterns or acyclic diamine scaffolds [1]. The Boc-protected building block serves as the entry point for synthesizing these serum-active DAPT derivatives [4].

Serum protein binding Antibacterial pharmacodynamics Pseudomonas aeruginosa

Synthetic Route Comparison: Modular Access via Bicyclic Hydrazine Cleavage Provides Higher Step-Efficiency and Scaffold Diversity Than Traditional Hydrogenation Routes

Two synthetic routes to N-substituted cis-3,5-diaminopiperidines are documented, with different implications for procurement and derivatization strategy. The traditional route starting from 2-chloro-3,5-dinitropyridine proceeds via high-pressure hydrogenation to 3,5-diaminopyridine followed by further hydrogenation to 3,5-diaminopiperidine (100 psi H₂, Raney Ni), yielding the protected building block in 3 steps with 38% overall yield [1]. The key limitation is the high-pressure hydrogenation step, which poses safety concerns and limits functional group compatibility [1]. An alternative modular route developed by Blond et al. (2013) employs oxidative cleavage of a bicyclic hydrazine followed by reductive amination and hydrogenolysis, providing access to N-substituted cis-3,5-diaminopiperidines in 3–5 steps with broader functional group tolerance and no high-pressure requirement [2]. This route enables the preparation of RNA-friendly fragments with diverse N-substitution patterns [2]. The Boc-protected compound tert-butyl 3,5-diaminopiperidine-1-carboxylate is the key intermediate in both routes; its commercial availability at 98% purity bypasses the need for in-house synthesis of this building block, allowing research teams to focus directly on N-functionalization and library production .

Synthetic methodology RNA-friendly fragments Oxidative cleavage

Procurement-Relevant Application Scenarios for tert-Butyl 3,5-Diaminopiperidine-1-Carboxylate


Antibacterial Drug Discovery – DAPT Translation Inhibitor Library Synthesis

Medicinal chemistry teams developing novel antibacterial translation inhibitors targeting the ribosomal decoding site should select tert-butyl 3,5-diaminopiperidine-1-carboxylate as the DAP scaffold precursor. Boc deprotection followed by triazine coupling yields DAPT compounds with MIC values of 1–2 μg/mL against E. coli ATCC 25922 — within 2- to 4-fold of gentamicin — and an MIC90 of 8 μg/mL against 53 clinical P. aeruginosa isolates, outperforming seven reference antibiotics [1]. The serum-synergistic pharmacology (16-fold MIC improvement) provides a further differentiator for Gram-negative antibacterial programs [2]. Use of the 3,4-isomer or Cbz analog will not yield active DAPT compounds, as the cis-1,3-diamine geometry and Boc orthogonality are both structurally required [3].

Coordination Chemistry – Synthesis of High-Stability Ni(II) and Co(III) Facial Triamine Complexes

Inorganic chemistry laboratories developing MRI contrast agents, radiopharmaceutical chelators, or bioinorganic model complexes should procure the Boc-protected 3,5-diaminopiperidine for deprotection to dapi. The resulting cis-3,5-diaminopiperidine ligand forms Ni(II) bis complexes with log β₂ = 21.2 — approximately 10 orders of magnitude more stable than acyclic 1,3-diamine analogs — and supports quasi-reversible Ni(II/III) redox chemistry at 0.91 V vs. NHE [4]. Subsequent reductive alkylation with pyridine-2-carbaldehyde yields pentadentate and hexadentate ligands (py₂dapi, py₃dapi) with well-characterized crystallographic structures, enabling rational design of coordination geometries [5]. The 3,4-isomer cannot enforce the facial coordination mode required for these applications [6].

RNA-Targeted Fragment-Based Drug Discovery – HCV IRES and Ribosomal RNA Binders

Academic and industrial groups pursuing fragment-based design of RNA-binding small molecules should employ tert-butyl 3,5-diaminopiperidine-1-carboxylate as the core scaffold for library construction. The DAP heterocycle is a validated structural mimetic of 2-deoxystreptamine and has yielded modular DAP-amino acid conjugates that bind and conformationally arrest the HCV IRES subdomain IIa RNA [7]. The Blond et al. modular synthetic route enables rapid diversification at the piperidine nitrogen to generate RNA-friendly fragment libraries with good chemical diversity [8]. Alternative scaffolds (3,4-diaminopiperidine, 1,3-diaminocyclohexane) lack the pre-organized cis-1,3-diamine geometry essential for selective RNA loop recognition [9].

Multi-Step Medicinal Chemistry – Orthogonal Protection Strategy for Complex Target Synthesis

Process chemistry and medicinal chemistry groups executing multi-step syntheses requiring sequential amine functionalization should choose the Boc-protected 3,5-diaminopiperidine over the Cbz analog. The Boc group permits acid-mediated deprotection (TFA) while leaving Cbz or Fmoc groups intact, enabling orthogonal protecting group strategies without hydrogenation equipment [10]. The compound is available from multiple suppliers at NLT 98% purity with full QC documentation (NMR, HPLC, LC-MS), reducing in-house quality control burden . Its lower molecular weight vs. the Cbz analog (215.29 vs. 249.31 g/mol) also improves atom economy in downstream reactions [11].

Quote Request

Request a Quote for tert-Butyl 3,5-diaminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.